Schisanwilsonin I
Overview
Description
Schisanwilsonin I is a natural lignan compound isolated from the fruits of the plant Schisandra wilsoniana. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-hepatitis B virus activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Schisanwilsonin I typically involves extraction from the dried fruits of Schisandra wilsoniana. The process includes grinding the dried fruits into a powder, followed by solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The extract is then subjected to separation and purification techniques to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The fruits are processed in bulk, and advanced chromatographic techniques are employed to ensure the compound’s purity and consistency. The production is carried out under controlled conditions to maintain the compound’s stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Schisanwilsonin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles to replace certain atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Schisanwilsonin I has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of lignans in plant extracts.
Biology: this compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: The compound has shown promise in antiviral research, particularly against hepatitis B virus. It is also being investigated for its potential neuroprotective and immunomodulatory effects.
Industry: this compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Schisanwilsonin I is part of a group of lignans isolated from Schisandra wilsoniana, including Schisanwilsonin D, Schisantherin C, Deoxyschizandrin, and Gomisin K. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its potent anti-hepatitis B virus activity, which distinguishes it from other lignans in the same group .
Comparison with Similar Compounds
Properties
IUPAC Name |
[(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-OUJBPAAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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